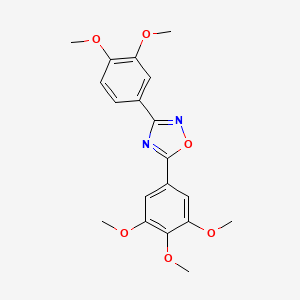![molecular formula C19H12F3N3O4S B11472717 3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11472717.png)
3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the individual components, such as the methoxyphenyl group and the trifluoromethoxy benzothiazole moiety. These components are then coupled through various organic reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst choice, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the compound’s structure.
Scientific Research Applications
3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methoxybiphenyl: A compound with a similar methoxyphenyl group but lacking the trifluoromethoxy benzothiazole and oxazole carboxamide moieties.
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: A compound with multiple methoxyphenyl groups and a pyrylium core, used in photocatalysis.
Uniqueness
3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H12F3N3O4S |
|---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C19H12F3N3O4S/c1-27-11-4-2-10(3-5-11)14-9-15(29-25-14)17(26)24-18-23-13-7-6-12(8-16(13)30-18)28-19(20,21)22/h2-9H,1H3,(H,23,24,26) |
InChI Key |
PVPYIYZFJCMSMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(1,3-benzodioxol-5-yloxy)-3-{[(2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B11472634.png)

![Methyl 2-([(furan-2-ylmethyl)carbamoyl]amino)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11472640.png)
![4-[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]butanenitrile](/img/structure/B11472661.png)
![3-(3,4-dimethoxyphenyl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11472674.png)
![7-(3-Fluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11472680.png)
![7-{3-[(2-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472684.png)
![N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11472685.png)
![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11472690.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11472695.png)
![2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide](/img/structure/B11472700.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472702.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11472716.png)
![5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11472718.png)
